molecular formula C11H13ClO3S B2618539 (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride CAS No. 2126144-85-0

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride

Cat. No.: B2618539
CAS No.: 2126144-85-0
M. Wt: 260.73
InChI Key: ZRYFAGVIHLEQJW-QWRGUYRKSA-N
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Description

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride is an organic compound with a complex structure that includes a methoxy group, a tetrahydronaphthalene core, and a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride typically involves multiple steps. One common route starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the methoxy group and the sulfonyl chloride functional group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom.

    Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, reducing agents, and oxidizing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

(1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl chlorides and methoxy-substituted tetrahydronaphthalenes. Examples include:

  • (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonamide
  • (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonic acid

Uniqueness

What sets (1S,2S)-1-Methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride apart is its combination of a methoxy group and a sulfonyl chloride functional group on a tetrahydronaphthalene core. This unique structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .

Properties

IUPAC Name

(1S,2S)-1-methoxy-1,2,3,4-tetrahydronaphthalene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)16(12,13)14/h2-5,10-11H,6-7H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYFAGVIHLEQJW-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(CCC2=CC=CC=C12)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H](CCC2=CC=CC=C12)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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